molecular formula C10H10Cr B8657633 Bis(cyclopentadienyl)chromium

Bis(cyclopentadienyl)chromium

Cat. No.: B8657633
M. Wt: 182.18 g/mol
InChI Key: TYYBBNOTQFVVKN-UHFFFAOYSA-N
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Description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

Scientific Research Applications

Catalytic Applications

Hydrogenation Catalysis
Bis(cyclopentadienyl)chromium is utilized as a catalyst in hydrogenation reactions. Its ability to facilitate the hydrogenation of alkenes makes it a valuable precursor in organic synthesis. For instance, research has shown that complexes derived from this compound can effectively catalyze the hydrogenation of sterically hindered alkenes under mild conditions, demonstrating its utility in producing fine chemicals and pharmaceuticals .

Photocatalysis
Recent studies have highlighted the potential of this compound in photocatalytic hydrogen production. The compound can be employed in molecular photocatalysis to drive hydrogen generation from water under light irradiation. This application is particularly relevant for developing sustainable energy solutions .

Water Treatment
The compound has been investigated for its role in water treatment processes. Its reactivity with various organic pollutants makes it a candidate for developing advanced oxidation processes aimed at degrading harmful substances in wastewater . This application aligns with the growing demand for effective environmental remediation technologies.

Case Study 1: Hydrogenation of Alkenes

In a study conducted by Milsmann et al., this compound complexes were tested for their catalytic efficiency in the hydrogenation of various alkenes. The results indicated that these complexes exhibited high activity and selectivity, making them suitable for industrial applications where specific alkene transformations are required .

Case Study 2: Photocatalytic Hydrogen Production

Research published in Chemical Reviews discussed the use of this compound in photocatalytic systems aimed at hydrogen production from water. The study demonstrated that modifications to the chromium complex could enhance its efficiency, paving the way for its application in renewable energy technologies .

Properties

Molecular Formula

C10H10Cr

Molecular Weight

182.18 g/mol

IUPAC Name

chromium(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

TYYBBNOTQFVVKN-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Cr+2]

boiling_point

167 to 194 °F at 760 mmHg under vacuum (sublimes) (NTP, 1992)

melting_point

343 °F (NTP, 1992)

physical_description

Bis(cyclopentadienyl)chromium appears as red needles or reddish-purple solid. (NTP, 1992)

solubility

Decomposes (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Four olefin polymerization catalyst samples were then prepared by slurrying 0.4 gram portions of each of the activated silica supports made as in the preceeding paragraph with 20 mg. portions of bis(cyclopentadienyl)chromium [II] (chromocene) in about 100 ml. of n-hexane. The slurries were stirred for about 30 minutes to allow the chromium compound to deposit on the activated supports. Control A was prepared as in the preceeding paragraph from silica treated as in A but without adding any (NH4)2SiF6.
[Compound]
Name
olefin
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reactant
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[Compound]
Name
(NH4)2SiF6
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reactant
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solvent
Reaction Step Five
Name
CHROMOCENE

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(cyclopentadienyl)chromium
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Bis(cyclopentadienyl)chromium
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Bis(cyclopentadienyl)chromium
Reactant of Route 4
Bis(cyclopentadienyl)chromium
Reactant of Route 5
Bis(cyclopentadienyl)chromium
Reactant of Route 6
Bis(cyclopentadienyl)chromium

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